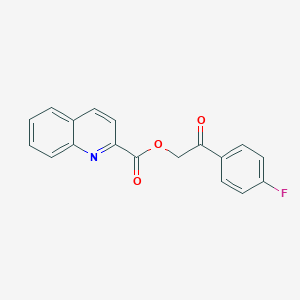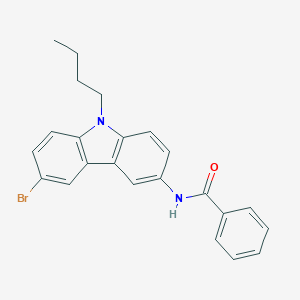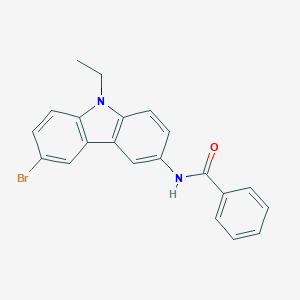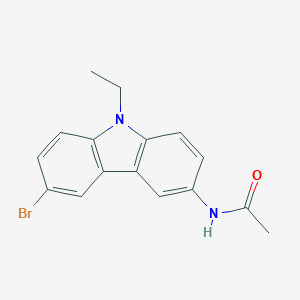
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate (FQ) is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biological research, and material science.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause infections and are resistant to antibiotics.
実験室実験の利点と制限
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. One possible direction is to study its potential as an anti-cancer agent in animal models. Another potential direction is to investigate its efficacy against other types of bacteria and fungi. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate could be studied for its potential as a material for organic electronics due to its unique chemical structure. Finally, more research is needed to understand the mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. It has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more research is needed to understand its mechanism of action and potential as a therapeutic agent.
合成法
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multi-step process, starting with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid in the presence of a base to obtain 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. The purity of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be improved through recrystallization and purification techniques.
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
製品名 |
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
分子式 |
C18H12FNO3 |
分子量 |
309.3 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H12FNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |
InChIキー |
UATMJUKOTYPPEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
溶解性 |
16.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)